An In-depth Technical Guide to 1,3,5-Tris(3-formylphenyl)benzene: Synthesis, Characterization, and Application in Covalent Organic Frameworks
An In-depth Technical Guide to 1,3,5-Tris(3-formylphenyl)benzene: Synthesis, Characterization, and Application in Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of 1,3,5-Tris(3-formylphenyl)benzene in Porous Materials
1,3,5-Tris(3-formylphenyl)benzene (CAS 1395348-26-1) is a highly symmetrical aromatic building block that has garnered significant interest in the field of materials science, particularly in the design and synthesis of Covalent Organic Frameworks (COFs). Its rigid, C3-symmetric core and three reactive aldehyde functionalities, positioned at the meta-positions of the peripheral phenyl rings, make it an exceptional monomer for the construction of highly ordered, porous crystalline polymers. These resulting COFs possess extensive π-conjugation, high thermal stability, and a pre-designable porous structure, rendering them suitable for a wide array of applications including gas storage and separation, heterogeneous catalysis, and sensing.[1][2] This guide provides an in-depth exploration of the synthesis of 1,3,5-Tris(3-formylphenyl)benzene, its characterization, and a detailed protocol for its utilization in the synthesis of a representative imine-linked COF.
Part 1: Synthesis and Characterization of 1,3,5-Tris(3-formylphenyl)benzene
The synthesis of 1,3,5-Tris(3-formylphenyl)benzene is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the target molecule from commercially available starting materials.[3]
Synthetic Scheme
Caption: Synthetic route to 1,3,5-Tris(3-formylphenyl)benzene.
Experimental Protocol: Synthesis of 1,3,5-Tris(3-formylphenyl)benzene
This protocol is based on established Suzuki-Miyaura coupling procedures for analogous compounds.[3][4]
Materials:
-
1,3,5-Tribromobenzene
-
3-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
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Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3,5-tribromobenzene (1.0 eq.), 3-formylphenylboronic acid (3.3 eq.), and potassium carbonate (6.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 volume ratio).
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,3,5-Tris(3-formylphenyl)benzene as a white to off-white solid.
Characterization Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, with the aldehyde proton appearing as a singlet around 10.1 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm, and the carbonyl carbon of the aldehyde group around 192 ppm. |
| FT-IR (cm⁻¹) | Strong C=O stretching vibration of the aldehyde at ~1700 cm⁻¹, and C-H stretching of the aromatic rings at ~3050 cm⁻¹. |
| Melting Point | Expected to be a high-melting solid, characteristic of rigid aromatic compounds. |
Part 2: Application in Covalent Organic Framework Synthesis
1,3,5-Tris(3-formylphenyl)benzene is an ideal building block for the synthesis of imine-linked COFs through condensation with multitopic amines. The C3 symmetry of the aldehyde monomer and a complementary C3 or C2 symmetric amine linker dictates the topology of the resulting framework, often leading to hexagonal or other highly ordered pore structures.[5]
Mechanism of Imine-Linked COF Formation
The formation of imine-linked COFs is a reversible process, which is crucial for the "error-checking" mechanism that leads to a crystalline, rather than an amorphous, polymer. The reaction is typically catalyzed by an acid, such as acetic acid.[6][7]
Caption: Mechanism of imine-linked COF formation.
Experimental Protocol: Synthesis of a 2D Imine-Linked COF
This protocol describes the solvothermal synthesis of a 2D COF from 1,3,5-Tris(3-formylphenyl)benzene and 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Materials:
-
1,3,5-Tris(3-formylphenyl)benzene
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,2-Dichlorobenzene (o-DCB)
-
n-Butanol (n-BuOH)
-
Acetic acid (aqueous solution, 6 M)
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, place 1,3,5-Tris(3-formylphenyl)benzene (1.0 eq.) and 1,3,5-tris(4-aminophenyl)benzene (1.0 eq.).
-
Add a solvent mixture of o-DCB and n-BuOH (1:1 v/v).
-
Add an aqueous solution of acetic acid (6 M).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid sequentially with acetone and THF.
-
Purify the COF by Soxhlet extraction with THF for 24 hours.
-
Dry the purified COF under vacuum at 150 °C to yield a crystalline powder.
Part 3: Characterization of the Resulting Covalent Organic Framework
The successful synthesis of a crystalline and porous COF is confirmed through a series of characterization techniques.
Characterization Techniques and Expected Results
| Technique | Purpose | Expected Results |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and determine the unit cell parameters of the COF. | A diffraction pattern with distinct Bragg peaks, indicative of long-range order. The peak positions can be indexed to a specific crystal lattice. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of imine linkages and the consumption of aldehyde and amine functional groups. | Disappearance of the N-H stretching bands of the amine (~3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (~1700 cm⁻¹), and the appearance of a new C=N stretching band of the imine at ~1620 cm⁻¹.[8] |
| Gas Sorption Analysis (N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the COF. | A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is expected. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the COF. | High thermal stability, with decomposition typically occurring above 400 °C in an inert atmosphere. |
Data Interpretation and Quality Control
A high-quality COF will exhibit sharp and intense peaks in its PXRD pattern, indicating high crystallinity. The FT-IR spectrum should show a near-complete conversion of the starting materials to the imine-linked framework. Gas sorption analysis should reveal a significant uptake of nitrogen at low relative pressures, confirming the permanent porosity of the material.
Conclusion and Future Outlook
1,3,5-Tris(3-formylphenyl)benzene stands out as a versatile and powerful building block for the rational design and synthesis of crystalline porous materials. The ability to precisely control the structure and functionality of COFs derived from this monomer opens up exciting avenues for their application in fields ranging from clean energy to environmental remediation and advanced catalysis. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to explore the potential of this remarkable molecule and the fascinating materials it can create. As synthetic methodologies continue to improve, we can expect to see an even broader range of applications for COFs derived from 1,3,5-Tris(3-formylphenyl)benzene and its analogues.
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Gentle and Rapid Synthesis of Imine-Linked Covalent Organic Frameworks in Acetic Acid-Based Deep Eutectic Solvents. Green Chemistry.
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Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.
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